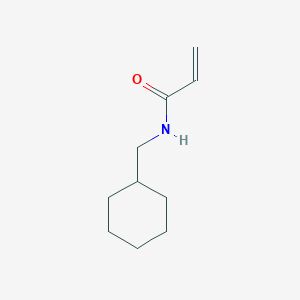

N-(cyclohexylmethyl)prop-2-enamide

CAS No.: 103297-86-5

Cat. No.: VC6407214

Molecular Formula: C10H17NO

Molecular Weight: 167.252

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103297-86-5 |

|---|---|

| Molecular Formula | C10H17NO |

| Molecular Weight | 167.252 |

| IUPAC Name | N-(cyclohexylmethyl)prop-2-enamide |

| Standard InChI | InChI=1S/C10H17NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,11,12) |

| Standard InChI Key | XJKTZVTYQXQHHB-UHFFFAOYSA-N |

| SMILES | C=CC(=O)NCC1CCCCC1 |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

N-(Cyclohexylmethyl)prop-2-enamide consists of a prop-2-enamide backbone (CH₂=CH–CO–NH–) linked to a cyclohexylmethyl group (–CH₂–C₆H₁₁). The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the enamide group introduces planar geometry and conjugation between the carbonyl and vinyl groups. This conjugation enhances electronic delocalization, influencing reactivity and intermolecular interactions .

Spectroscopic and Computational Data

The compound’s structural identity is corroborated by spectral data:

-

SMILES:

C=CC(=O)NCC1CCCCC1 -

InChIKey:

XJKTZVTYQXQHHB-UHFFFAOYSA-N -

Predicted Collision Cross Section (CCS): 167.25 Ų (calculated via machine learning models).

The InChI string (InChI=1S/C10H17NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,11,12)) encodes atomic connectivity and stereochemical details, enabling precise database searches and computational simulations.

Synthesis and Reaction Pathways

Primary Synthetic Route

The synthesis of N-(cyclohexylmethyl)prop-2-enamide typically involves the acylation of cyclohexylmethylamine with prop-2-enoyl chloride under Schotten-Baumann conditions:

Reaction Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran (THF).

-

Base: Triethylamine or sodium bicarbonate to neutralize HCl.

-

Temperature: 0–25°C to minimize side reactions.

-

Yield: ~70–85% after purification via column chromatography.

Side Reactions and Byproducts

Competing sulfonation or over-acylation is mitigated by controlling stoichiometry and reaction time. The use of anhydrous conditions prevents hydrolysis of the enoyl chloride.

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s hydrophobicity (LogP ~2.1) suggests moderate membrane permeability, a trait advantageous in drug design.

Spectroscopic Fingerprints

-

IR (cm⁻¹): 3300 (N–H stretch), 1650 (C=O stretch), 1600 (C=C stretch).

-

¹³C NMR (CDCl₃): δ 170.5 (C=O), 130.2 (CH₂=CH), 45.8 (N–CH₂–cyclohexyl).

| Supplier | Product Code | Packaging | Price (USD) | Purity |

|---|---|---|---|---|

| TRC | A619293 | 50 mg | $90 | ≥95% |

| AK Scientific | 5765CV | 2.5 g | $819 | ≥97% |

These listings reflect its niche application in academic and industrial laboratories .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume